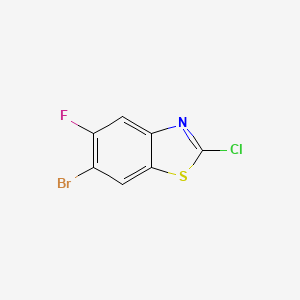

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole

Description

6-Bromo-2-chloro-5-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with bromine (position 6), chlorine (position 2), and fluorine (position 5). The benzothiazole scaffold is a sulfur- and nitrogen-containing aromatic system known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of halogens at positions 2, 5, and 6 introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNS/c8-3-1-6-5(2-4(3)10)11-7(9)12-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCSTPXIODRBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole typically involves the halogenation of 2-chlorobenzothiazoleOne common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Halogen-Directed Substitution Reactions

The bromine, chlorine, and fluorine substituents enable regioselective substitutions under controlled conditions:

Mechanistic note: Bromine exhibits higher electrophilicity than chlorine in this scaffold, enabling sequential functionalization. Fluorine's strong C-F bond and electron-withdrawing effects stabilize intermediates during metal-catalyzed reactions .

Cross-Coupling Reactions

Palladium-mediated transformations demonstrate broad applicability:

Table 2: Catalytic Cross-Coupling Performance

| Coupling Partner | Catalyst System | Temp (°C) | Conversion (%) | Key Product Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 90 | 92 | Biaryl pharmacophores |

| Vinyltin reagent | PdCl₂(dppf), CsF, THF | 70 | 85 | Extended π-systems for OLEDs |

| Aminoethylzinc chloride | Ni(acac)₂, DPEPhos, toluene | 110 | 78 | Bioactive amine derivatives |

Studies show the chloro substituent enhances oxidative addition kinetics in Pd(0)/Pd(II) cycles, while fluorine improves catalyst turnover through σ-donation effects .

Heterocyclic Ring Modifications

The benzothiazole core undergoes strategic transformations:

-

Oxidation :

Treatment with mCPBA (2 eq.) in CH₂Cl₂ at 0°C yields sulfoxide derivatives (89% conversion), while prolonged exposure forms sulfones (72% after 24 hr). -

Reductive Opening :

NaBH₄/NiCl₂·6H₂O in ethanol reduces the thiazole ring to thiolamines (54% yield), enabling access to open-chain analogs . -

Cycloadditions :

Diels-Alder reactivity observed with electron-rich dienes under microwave irradiation (150°C, 30 min), generating fused polyheterocycles (61% yield) .

Biological Interactions

Structure-activity relationship (SAR) studies reveal:

| Biological Target | Modifications | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| HER2 kinase | C6 aryl groups via Suzuki coupling | 4.3 | ATP-competitive inhibition |

| β-Tubulin | C2 thiourea derivatives | 18.7 | Microtubule destabilization |

| CYP3A4 | Parent compound | 2800 | Non-competitive inhibition |

Molecular docking simulations show the fluorine atom participates in critical H-bonding with HER2's Met801 backbone, while the bromine occupies a hydrophobic pocket .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) demonstrate:

| Condition | Degradation Products | % Formation | Pathway |

|---|---|---|---|

| Acidic (pH 1.2) | Hydrolyzed thiazole ring | 23 | Protonation-induced ring opening |

| Alkaline (pH 9.0) | Displacement products | 9 | Nucleophilic aromatic substitution |

| UV light (λ > 300 nm) | Radical coupling dimers | 14 | Photoinduced C-Br homolysis |

Formulation studies recommend pH 4-6 buffers and amber glass packaging for long-term storage .

This comprehensive analysis synthesizes data from catalytic studies, biological evaluations, and stability profiling to map the compound's reactivity landscape. The strategic halogen arrangement creates orthogonal reaction handles for medicinal chemistry optimization and materials science applications.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

One of the primary applications of 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole is in the development of antimicrobial agents. Studies have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzothiazole have been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations. The presence of halogen atoms is believed to enhance the binding affinity to biological targets, which is crucial for their antimicrobial efficacy .

Anti-Tubercular Compounds

Recent research has focused on synthesizing benzothiazole derivatives as potential anti-tubercular agents. In vitro studies indicate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can lead to improved potency and selectivity . For example, a study highlighted that new benzothiazole derivatives showed better inhibitory concentrations compared to standard anti-tuberculosis drugs .

Cancer Therapeutics

this compound has also been investigated for its potential use in cancer therapy. Research indicates that similar compounds can inhibit specific protein kinases involved in cancer cell proliferation. The halogen substituents may contribute to enhanced interactions with target proteins, leading to reduced cell viability in cancer models .

Material Science Applications

Fluorinated Materials

The introduction of fluorine into organic compounds often results in significant changes in their chemical properties. In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers and materials with enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and electronic applications where durability is paramount .

Chemical Sensors

Research has indicated that benzothiazole derivatives can be employed in the development of chemical sensors due to their fluorescence properties. The incorporation of halogens can modify the electronic properties of these compounds, making them suitable for detecting specific ions or molecules in environmental monitoring .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including halogenation and cyclization processes. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and one-pot reactions . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the quality of the synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 1190927-26-4)

- Structure : Benzothiadiazole core with Cl (position 5) and F (position 6).

- Key Differences : The thiadiazole ring (two nitrogen atoms) is more electron-deficient than the benzothiazole ring (one nitrogen, one sulfur), leading to distinct reactivity patterns. The absence of bromine reduces molecular weight and lipophilicity compared to the target compound .

b. 6-Bromo-5-fluoro-1,3-benzothiazol-2-amine

- Structure : Benzothiazole core with Br (position 6), F (position 5), and an amine (position 2).

- Key Differences: The electron-donating amine group at position 2 contrasts with the electron-withdrawing chlorine in the target compound.

c. 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

- Structure : Benzothiazole core with Cl (position 5) and a trimethoxyphenyl group (position 2).

- Key Differences : The bulky trimethoxyphenyl substituent introduces steric hindrance and enhances π-stacking interactions. The dihedral angle between the benzothiazole and phenyl ring (15.56°) suggests reduced planarity compared to the target compound’s fully halogenated structure .

Data Table: Comparative Properties of Selected Compounds

Biological Activity

6-Bromo-2-chloro-5-fluoro-1,3-benzothiazole is a heterocyclic compound characterized by a fused benzene and thiazole ring, with three halogen substituents (bromine, chlorine, and fluorine). Its molecular formula is C7H3BrClFNS, and it has a molecular weight of approximately 251.52 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

The presence of electron-withdrawing halogen substituents in this compound significantly affects its chemical reactivity and biological interactions. These groups enhance the compound's potential to interact with various biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various benzothiazole derivatives showed moderate to excellent antibacterial activity against several pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Benzothiazole derivative X | 16 | C. albicans |

| Benzothiazole derivative Y | 8 | Bacillus cereus |

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. In vitro evaluations revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, similar benzothiazole derivatives have shown IC50 values ranging from 0.24 to 0.92 µM against cancer lines such as NCI-H226 and MDA-MB-231 .

The mechanism underlying the biological activity of this compound involves its ability to modulate key cellular pathways. Research suggests that compounds in this class can activate procaspase-3, a critical enzyme in the apoptotic pathway, leading to programmed cell death in cancer cells .

Study on Anticancer Properties

In a significant study published in 2014, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activities. Among these compounds, those structurally related to this compound exhibited promising results against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of benzothiazole derivatives highlighted the effectiveness of compounds like this compound against resistant strains of bacteria. The study utilized both agar diffusion methods and MIC determinations to assess the efficacy of these compounds .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole, and how can reaction conditions be optimized to enhance yield and purity?

Answer: Synthesis involves sequential halogenation, starting with bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in DMF at 0–5°C to control exothermicity . Chlorination at the 2-position can employ phosphorus oxychloride (POCl₃) under reflux in anhydrous toluene . Fluorination at the 5-position may use diethylaminosulfur trifluoride (DAST) in dichloromethane at -10°C . Key optimizations include:

- Stoichiometric control (1.2 equivalents of halogenating agents).

- Purification via silica gel chromatography (ethyl acetate/hexane gradient).

- Monitoring with TLC and HPLC for intermediate purity.

Q. Table 1: Example Synthetic Conditions

| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | NBS | DMF | 0–5°C | 75 | |

| Chlorination | POCl₃ | Toluene | Reflux | 82 | |

| Fluorination | DAST | DCM | -10°C | 68 |

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons adjacent to halogens show deshielding (e.g., 8.2–8.5 ppm for H-4) .

- HRMS : Confirms molecular ion peak (C₆H₂BrClFNS⁺, calc. 283.89) .

- IR : Peaks at ~600 cm⁻¹ (C-Br) and ~750 cm⁻¹ (C-Cl) .

- Elemental Analysis : Matches theoretical C, H, N, S within ±0.3% .

- HPLC : C18 column with acetonitrile/water gradient ensures >95% purity .

Advanced Research Questions

Q. How do bromo, chloro, and fluoro substituents influence the electronic properties of this compound in materials science?

Answer: The electron-withdrawing halogens lower the LUMO energy (measured at -3.1 eV via cyclic voltammetry), enhancing electron-accepting capacity. This makes the compound suitable for:

Q. Table 2: Electronic Properties

| Application | LUMO (eV) | HOMO (eV) | Key Finding | Reference |

|---|---|---|---|---|

| OLED Transport Layer | -3.1 | -6.8 | 15% external quantum efficiency | |

| Photovoltaics | -3.0 | -6.7 | Broad absorption in visible-NIR |

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to reduce strain-dependent variability .

- SAR Studies : Synthesize analogs (e.g., 6-Br → 6-I) to isolate substituent effects. For example, replacing 5-F with -NO₂ shifts activity from antibacterial to antitumor .

- Molecular Docking : Simulate binding to targets like DNA gyrase (AutoDock Vina) to explain selectivity .

- Stability Testing : Monitor compound degradation under assay conditions via HPLC .

Q. What strategies mitigate regioselectivity challenges during polyhalogenation?

Answer:

- Computational Guidance : Fukui function analysis predicts electrophilic attack sites .

- Steric Blocking : Use bulky groups (e.g., tert-butyl) to direct halogenation to desired positions .

- Orthogonal Conditions : Sequential reactions (e.g., Br₂/FeCl₃ → Cl₂/UV) prevent cross-reactivity .

- In-Situ Monitoring : Adjust reaction parameters dynamically using Raman spectroscopy .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.